molecular formula C18H14FNO3S2 B14922377 (5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14922377
M. Wt: 375.4 g/mol
InChI Key: TZOPNSOSZCNGPA-SXGWCWSVSA-N
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Description

The compound 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic molecule that features a thiazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Introduction of the Fluorophenoxy and Methoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the fluorophenoxy and methoxyphenyl moieties are attached to the thiazolone core.

    Final Assembly: The final step involves the condensation of the intermediate with appropriate aldehydes or ketones to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The thiazolone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidinones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Z)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-((Z)-1-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The presence of the fluorophenoxy group in 5-((Z)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE imparts unique electronic properties, making it distinct from its chloro and bromo analogs

Properties

Molecular Formula

C18H14FNO3S2

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-5-[[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FNO3S2/c1-22-15-7-2-11(9-16-17(21)20-18(24)25-16)8-12(15)10-23-14-5-3-13(19)4-6-14/h2-9H,10H2,1H3,(H,20,21,24)/b16-9-

InChI Key

TZOPNSOSZCNGPA-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)COC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)COC3=CC=C(C=C3)F

Origin of Product

United States

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